2-Aminopimelate

Description

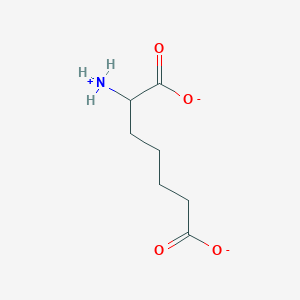

2-Aminopimelate (2-aminoheptanedioic acid) is a seven-carbon dicarboxylic acid featuring an amino group at the second carbon position. Its molecular formula is C₇H₁₃NO₄, with an average molecular weight of 175.18 g/mol and a monoisotopic mass of 175.084458 g/mol . This compound exists in stereoisomeric forms (D- and L-), though racemic mixtures (±) are commonly studied .

Structurally, this compound is integral to bacterial lysine biosynthesis pathways. For example, in Pseudomonas aeruginosa, it interacts with enzymes like Tetrahydrodipicolinate N-Succinyltransferase (PaDapD), though crystallization studies with this compound were initially hindered by high succinate concentrations in buffers . Its role as a metabolic intermediate is further highlighted in the Human Metabolome Database (HMDB), where it is cataloged under HMDB0034252 .

Properties

Molecular Formula |

C7H12NO4- |

|---|---|

Molecular Weight |

174.17 g/mol |

IUPAC Name |

2-azaniumylheptanedioate |

InChI |

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/p-1 |

InChI Key |

JUQLUIFNNFIIKC-UHFFFAOYSA-M |

Canonical SMILES |

C(CCC(=O)[O-])CC(C(=O)[O-])[NH3+] |

Synonyms |

2-aminopimelate 2-aminopimelic acid alpha-aminopimelic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The unique positioning of the amino group on the second carbon distinguishes 2-aminopimelate from other aminodicarboxylic acids. Below is a comparative analysis with key analogs:

Key Observations :

- Chain Length and Functional Groups: this compound’s seven-carbon backbone and dual carboxyl groups differentiate it from shorter analogs like 2-aminoadipic acid (six carbons) . Its amino group placement also contrasts with diaminopimelate, which has amino groups at positions 2 and 6 .

- Biological Roles: Unlike pimelic acid, which lacks an amino group, this compound participates directly in lysine synthesis. Diaminopimelate, however, is critical for bacterial cell wall integrity .

Stereochemical and Experimental Considerations

This compound’s D- and L-isomers exhibit distinct biochemical interactions. For instance, Pseudomonas aeruginosa PaDapD showed variable crystallization success with these isomers, likely due to steric effects or solubility challenges in succinate-rich buffers . This contrasts with diaminopimelate, which is typically enzymatically resolved into its L,L-form for peptidoglycan incorporation.

Solubility and Reactivity

The compound’s polarity (from two carboxyl groups) enhances water solubility compared to mono-carboxylic analogs. However, its reactivity in enzymatic assays—such as those involving succinyltransferases—requires careful buffer optimization, as high succinate concentrations can interfere with substrate binding .

Research Implications and Challenges

This compound’s structural specificity makes it a valuable target for antimicrobial research, particularly in disrupting lysine pathways in pathogens like P. aeruginosa. However, experimental handling demands attention to stereochemistry and buffer conditions to avoid artifacts . Future studies could explore its isomer-specific enzyme affinities or compare its metabolic flux with shorter-chain analogs like 2-aminoadipic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.